Heptadecane
Overview
Description
Heptadecane is an organic compound classified as an alkane hydrocarbon with the chemical formula C₁₇H₃₆ . It is a colorless, odorless liquid at room temperature and is part of the larger family of alkanes, which are saturated hydrocarbons. This compound is primarily found in various natural sources, including certain plants and algae. It is known for its stability and non-reactivity under standard conditions.
Mechanism of Action
Target of Action
Heptadecane, an organic compound and an alkane hydrocarbon , primarily targets the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . NF-kB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound interacts with its target, the NF-kB pathway, by suppressing the activation of NF-kB . This suppression occurs via redox-related NIK/IKK and MAPKs pathways . By doing so, this compound can reduce the expression of pro-inflammatory genes that are upregulated by the activation of NF-kB .
Biochemical Pathways
This compound affects the NF-kB pathway, which is involved in the regulation of immune responses . Specifically, it suppresses the activation of NF-kB via the NIK/IKK and MAPKs pathways . These pathways are involved in the regulation of various cellular processes, including inflammation, stress response, and apoptosis .
Pharmacokinetics
This suggests that it could be absorbed and distributed in the body through dietary intake .
Result of Action
This compound’s action results in the suppression of age-related increases in pro-inflammatory gene expressions . It achieves this by reducing NF-kB activity, thereby attenuating the production of reactive species (RS) in aged kidney tissues . This suggests that this compound has a potent anti-oxidative effect, protecting cells from oxidative stress .
Biochemical Analysis
Biochemical Properties
Heptadecane interacts with various biomolecules in biochemical reactions. It has been found to exhibit a potent anti-oxidative effect by protecting cells from oxidative stress
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It has been found to suppress the gene expressions of COX-2 and iNOS, both of which are NF-κB-related genes . This suggests that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to attenuate reactive species (RS)-induced NF-kB via the NIK/IKK and MAPKs pathways in cells . This suggests that this compound can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound exhibits a potent anti-oxidative effect, protecting cells from oxidative stress .
Dosage Effects in Animal Models
It has been administered to rats at approximately 20 or 40 mg/Kg body weight over 10 days in some studies .
Metabolic Pathways
It is known that this compound blocks the de novo synthesis of fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecane can be synthesized through several methods, including:
Hydrogenation of Heptadecene: This involves the addition of hydrogen to heptadecene in the presence of a catalyst such as palladium or platinum.
Fischer-Tropsch Synthesis: This industrial process converts carbon monoxide and hydrogen into hydrocarbons, including this compound, using metal catalysts like iron or cobalt.
Industrial Production Methods: this compound is often produced as a byproduct in the refining of petroleum. The process involves the distillation of crude oil, where this compound is separated and collected from other hydrocarbons.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide and water, releasing a significant amount of energy.
Halogenation: this compound can react with halogens like chlorine or bromine to form halogenated derivatives. This reaction usually requires ultraviolet light or heat to initiate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Combustion: Oxygen (O₂)
Halogenation: Chlorine (Cl₂), bromine (Br₂), ultraviolet light or heat
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids
Combustion: Carbon dioxide (CO₂), water (H₂O)
Halogenation: Halogenated this compound derivatives
Scientific Research Applications
Heptadecane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the calibration of instruments and the analysis of complex mixtures.
Biology: Studied for its role as a volatile organic compound in plant communication and defense mechanisms.
Industry: Utilized as a solvent and in the formulation of lubricants and other specialty chemicals.
Comparison with Similar Compounds
Heptadecane is similar to other alkanes such as hexadecane (C₁₆H₃₄) and octadecane (C₁₈H₃₈). it is unique in its specific chain length and physical properties:
Hexadecane: Slightly lower boiling point and melting point compared to this compound.
Octadecane: Slightly higher boiling point and melting point compared to this compound.
These differences in physical properties can influence their applications and behavior in various chemical processes.
Properties
IUPAC Name |
heptadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJKXXJCMXVBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36 | |
Record name | N-HEPTADECANE | |
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Record name | heptadecane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Heptadecane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047061 | |
Record name | Heptadecane | |
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Molecular Weight |
240.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexagonal leafs. (NTP, 1992), Solid; mp = 22 deg C; [CAMEO] Colorless liquid; mp = 20-22 deg C; [Sigma-Aldrich MSDS] | |
Record name | N-HEPTADECANE | |
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Record name | Heptadecane | |
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Boiling Point |
575.2 °F at 760 mmHg (NTP, 1992), 303 °C | |
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Record name | n-Heptadecane | |
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Flash Point |
149 °C (300 °F) - closed cup | |
Record name | n-Heptadecane | |
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Solubility |
In water, 2.3X10-3 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol, carbon tetrachloride; soluble in ethyl ether | |
Record name | n-Heptadecane | |
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Density |
0.778 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7780 g/cu cm at 20 °C | |
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Record name | n-Heptadecane | |
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Vapor Density |
8.3 (Air = 1) | |
Record name | n-Heptadecane | |
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Vapor Pressure |
0.000228 [mmHg], 2.28X10-4 mm Hg at 25 °C | |
Record name | Heptadecane | |
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Record name | n-Heptadecane | |
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Mechanism of Action |
Heptadecane is a volatile component of Spirulina platensis, and blocks the de novo synthesis of fatty acids and ameliorates several oxidative stress-related diseases. In a redox state disrupted by oxidative stress, pro-inflammatory genes are upregulated by the activation of NF-kB via diverse kinases. Thus, the search and characterization of new substances that modulate NF-kB are lively research topics. In the present study, heptadecane was examined in terms of its ability to suppress inflammatory NF-kB activation via redox-related NIK/IKK and MAPKs pathway in aged rats. In the first part of the study, Fischer 344 rats, aged 9 and 20 months, were administered on average approximately 20 or 40 mg/kg body weight over 10 days. The potency of heptadecane was investigated by examining its ability to suppress the gene expressions of COX-2 and iNOS (both NF-kB-related genes) and reactive species (RS) production in aged kidney tissue. In the second part of the study, YPEN-1 cells (an endothelial cell line) were used to explore the molecular mechanism underlying the anti-inflammatory effect of heptadecane by examining its modulation of NF-kB and NF-kB signal pathway. Results showed that heptadecane exhibited a potent anti-oxidative effect by protecting YPEN-1 cells from tert-butylhydroperoxide induced oxidative stress. Further molecular investigations revealed that heptadecane attenuated RS-induced NF-kB via the NIK/IKK and MAPKs pathways in YPEN-1 cells and aged kidney tissues. Based on these results, we conclude that heptadecane suppresses age-related increases in pro-inflammatory gene expressions by reducing NF-kB activity by upregulating the NIK/IKK and MAPKs pathways induced by RS. These findings provide molecular insight of the mechanisms by which heptadecane exerts its antiinflammatory effect in aged kidney tissues. ... | |
Record name | n-Heptadecane | |
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Color/Form |
Hexagonal leaflets, Leaflets, Colorless liquid | |
CAS No. |
629-78-7 | |
Record name | N-HEPTADECANE | |
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Record name | Heptadecane | |
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Melting Point |
72 °F (NTP, 1992), 21.97 °C | |
Record name | N-HEPTADECANE | |
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